molecular formula C14H21N3O4 B2652680 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate CAS No. 1798042-30-4

2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate

Cat. No.: B2652680
CAS No.: 1798042-30-4
M. Wt: 295.339
InChI Key: UPXIKDKRPDJRNK-UHFFFAOYSA-N
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Description

The compound 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a structurally complex molecule featuring:

  • A tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle known for enhancing metabolic stability and solubility in pharmaceutical contexts.
  • A 1H-pyrazol-4-yl moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, often employed in medicinal chemistry for its hydrogen-bonding capabilities and bioisosteric properties.
  • An acetyloxy ester group linked to a ketone-oxygenated propan-2-yl backbone, which may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

[2-methyl-1-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-10(18)21-14(2,3)13(19)16-11-8-15-17(9-11)12-4-6-20-7-5-12/h8-9,12H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIKDKRPDJRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran moiety, and the final acetylation step. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several therapeutic potentials:

Anticancer Activity
Recent studies have highlighted the importance of pyrazole derivatives in cancer therapy. Compounds similar to 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate have shown promising anticancer properties. For instance, pyrazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines, such as breast cancer and prostate cancer cells .

Antimicrobial Properties
Research indicates that derivatives containing the tetrahydropyran and pyrazole moieties exhibit significant antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds effectively combat Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 100 µg/mL .

Neuroprotective Effects
Pyrazole derivatives have also been investigated for their neuroprotective effects against neurodegenerative diseases. The incorporation of specific substituents has been linked to enhanced activity in models of Alzheimer's disease .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drugs. SAR studies on pyrazole derivatives have revealed that modifications at specific positions on the pyrazole ring can significantly affect their pharmacological properties .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrazole derivatives, including those structurally related to our compound, against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values as low as 10 µM in MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Activity Assessment

In another study, compounds similar to this compound were tested for their antimicrobial efficacy. The results showed that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antimicrobial agents .

Mechanism of Action

The mechanism by which 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, though direct experimental comparisons (e.g., solubility, potency, stability) are absent in the provided evidence.

Table 1: Structural Comparison of Analogs

Compound Name Key Substituents Functional Differences vs. Target Molecule
Target Compound Tetrahydro-2H-pyran-4-yl, acetyloxy ester, pyrazole Reference molecule
[(1-Oxo-1-phenylpropan-2-ylidene)amino] benzoate () Benzoyloxime, phenyl group Replaces tetrahydro-2H-pyran with phenyl; lacks pyrazole core
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate () Phenyl, indolyl, dimethylpyrazole Substitutes tetrahydro-2H-pyran with indolyl; adds methyl groups

Key Observations:

Tetrahydro-2H-pyran vs. Aromatic Substituents: The target’s tetrahydro-2H-pyran-4-yl group introduces a saturated oxygen heterocycle, which may improve aqueous solubility compared to the purely aromatic phenyl () or indolyl () groups.

Pyrazole Core Modifications :

  • ’s compound features a 3,5-dimethyl-1-phenylpyrazole , whereas the target’s pyrazole is substituted with a tetrahydro-2H-pyran. Methyl groups on pyrazole (as in ) could increase steric hindrance, affecting binding interactions in biological targets.

Ester Group Variations :

  • The target’s acetyloxy ester is simpler than ’s 2-(2-methyl-1H-indol-3-yl)acetate , which contains a bulky indole moiety. Bulkier esters may slow hydrolysis rates, extending half-life but complicating synthesis .

Biological Activity

The compound 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case reports, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O4C_{16}H_{23}N_{3}O_{4}, with a molecular weight of approximately 325.4 g/mol. The structure features a tetrahydro-2H-pyran moiety and a pyrazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₄
Molecular Weight325.4 g/mol
CAS NumberNot available
DensityNot available
Melting PointNot available

Antiviral Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit antiviral properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the replication of β-coronaviruses, including SARS-CoV-2. These compounds act by targeting host cell pathways crucial for viral replication, suggesting that our compound may share similar mechanisms of action .

Anticancer Potential

Another area of research focuses on the anticancer properties of pyrazole-containing compounds. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the tetrahydro-pyran ring may enhance bioavailability and cellular uptake, making it a candidate for further investigation in cancer therapy .

Case Studies

A notable case study involved the evaluation of similar compounds in vitro against human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications. Specifically, compounds with structural similarities demonstrated IC50 values in the range of 10–50 µM, indicating effective inhibition of cell growth .

Mechanistic Insights

Mechanistic studies have revealed that these compounds may exert their effects through multiple pathways:

  • Inhibition of Kinase Activity : Some derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways related to growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : Certain derivatives have been reported to enhance immune response, potentially aiding in the clearance of viral infections .

Q & A

Q. Tables for Comparative Analysis

Comparative Pyrazole Derivatives
Compound
---------
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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